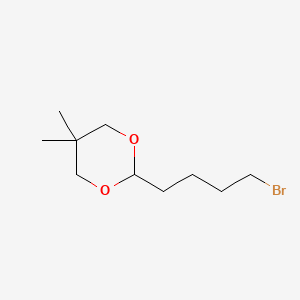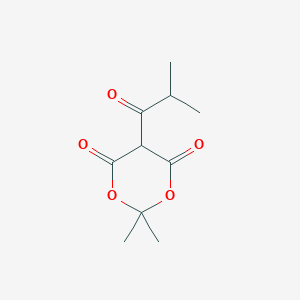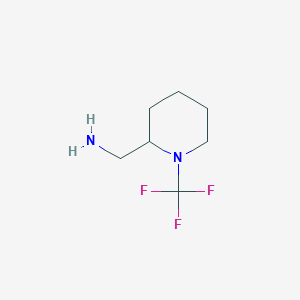
3-(2-Methylpiperidin-1-yl)propyl cyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methylpiperidin-1-yl)propyl cyclohexanecarboxylate is a chemical compound known for its unique structure and properties It is composed of a cyclohexane ring attached to a carboxylate group, which is further linked to a propyl chain ending in a 2-methylpiperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpiperidin-1-yl)propyl cyclohexanecarboxylate typically involves the reaction of cyclohexanecarboxylic acid with 3-(2-methylpiperidin-1-yl)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for optimizing the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methylpiperidin-1-yl)propyl cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone derivatives or cyclohexanecarboxylic acids.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-Methylpiperidin-1-yl)propyl cyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Methylpiperidin-1-yl)propyl cyclohexanecarboxylate involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The pathways involved can include signal transduction cascades that lead to various cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Methylpiperidin-1-yl)propyl benzoate
- 3-(2-Methylpiperidin-1-yl)propyl acetate
- 3-(2-Methylpiperidin-1-yl)propyl butyrate
Uniqueness
3-(2-Methylpiperidin-1-yl)propyl cyclohexanecarboxylate is unique due to its cyclohexane ring structure, which imparts distinct physicochemical properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .
Propiedades
Número CAS |
64011-71-8 |
|---|---|
Fórmula molecular |
C16H29NO2 |
Peso molecular |
267.41 g/mol |
Nombre IUPAC |
3-(2-methylpiperidin-1-yl)propyl cyclohexanecarboxylate |
InChI |
InChI=1S/C16H29NO2/c1-14-8-5-6-11-17(14)12-7-13-19-16(18)15-9-3-2-4-10-15/h14-15H,2-13H2,1H3 |
Clave InChI |
LWBAYRVWDMTLKC-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCN1CCCOC(=O)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




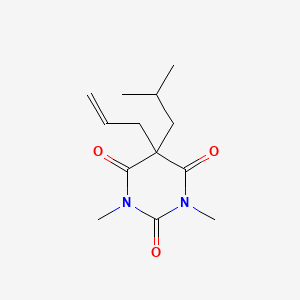


![8-(Hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13949104.png)
![2-Ethyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13949105.png)
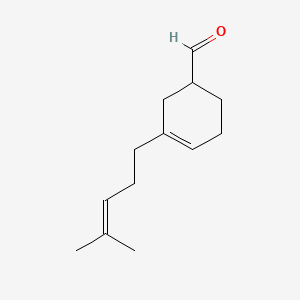
![2-[4-(Aminomethyl)phenoxy]propan-1-amine](/img/structure/B13949111.png)

